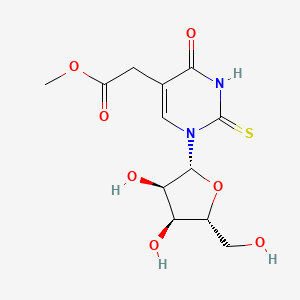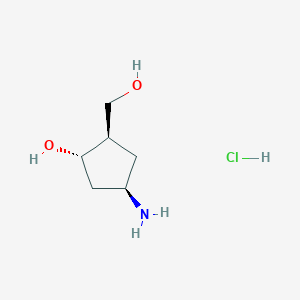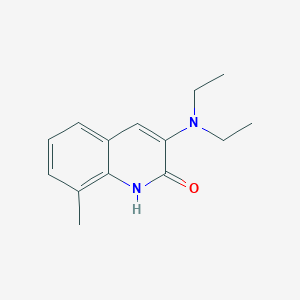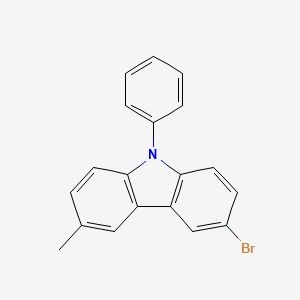
O5'-Succinylvitamin B12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O5’-Succinylvitamin B12 is a derivative of vitamin B12, also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. O5’-Succinylvitamin B12 is specifically modified at the 5’ position with a succinyl group, which can influence its biochemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O5’-Succinylvitamin B12 typically involves the succinylation of vitamin B12. This process can be achieved through the reaction of vitamin B12 with succinic anhydride in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of O5’-Succinylvitamin B12 may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce vitamin B12, which is then chemically modified to introduce the succinyl group. This method is preferred due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: O5’-Succinylvitamin B12 can undergo various chemical reactions, including:
Oxidation: The cobalt center in the cobalamin structure can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different cobalamin derivatives.
Substitution: The succinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the succinyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxocobalamin, while reduction can produce different reduced forms of cobalamin .
科学的研究の応用
O5’-Succinylvitamin B12 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis due to its unique cobalt center.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating vitamin B12 deficiency and related disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
作用機序
The mechanism of action of O5’-Succinylvitamin B12 involves its role as a cofactor for various enzymes. It participates in the conversion of homocysteine to methionine, a crucial step in DNA synthesis and methylation. The succinyl group modification can influence its binding affinity and specificity for different enzymes, thereby affecting its biological activity .
類似化合物との比較
Cyanocobalamin: The most common form of vitamin B12 used in supplements.
Methylcobalamin: A biologically active form of vitamin B12 involved in methylation reactions.
Hydroxocobalamin: Another form of vitamin B12 used in medical treatments
Uniqueness: O5’-Succinylvitamin B12 is unique due to the presence of the succinyl group, which can alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain enzymatic reactions, making it a valuable compound for various applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'O5'-Succinylvitamin B12' involves the modification of vitamin B12 by attaching a succinyl group to the O5 position of the ribose moiety. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Vitamin B12", "Succinic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve vitamin B12 in methanol and add hydrochloric acid to form the hydrochloride salt of vitamin B12.", "Step 2: Add pyridine to the solution to neutralize the acid and form the pyridine salt of vitamin B12.", "Step 3: Add succinic anhydride to the solution and heat under reflux for several hours to form the succinylated vitamin B12.", "Step 4: Quench the reaction by adding water and adjust the pH to neutral using sodium hydroxide.", "Step 5: Extract the product using diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product using column chromatography to obtain 'O5'-Succinylvitamin B12'." ] } | |
CAS番号 |
55729-45-8 |
分子式 |
C₆₇H₉₂CoN₁₄O₁₇P |
分子量 |
1455.44 |
同義語 |
Co-(cyano-κC)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-Ester with [1-[5-O-(3-Carboxy-1-oxopropyl)-α-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-κN3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


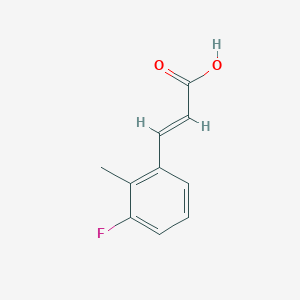
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
